molecular formula C14H14N2O2 B4923548 1-isobutylchromeno[3,4-d]imidazol-4(1H)-one

1-isobutylchromeno[3,4-d]imidazol-4(1H)-one

Cat. No. B4923548
M. Wt: 242.27 g/mol
InChI Key: IFFJUODAFLMRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isobutylchromeno[3,4-d]imidazol-4(1H)-one is a heterocyclic compound that has been shown to exhibit a range of biological activities. This compound has garnered significant attention in scientific research due to its potential applications in the development of therapeutic agents. In

Scientific Research Applications

Synthesis and Catalytic Applications

1-Isobutylchromeno[3,4-d]imidazol-4(1H)-one and similar imidazole derivatives have been explored for their synthesis and catalytic applications. For instance, 4-Imidazol-1-yl-butane-1-sulfonic acid ionic liquid, a related compound, has been synthesized and characterized, showcasing its dual solvent-catalyst property. This property was experimentally studied for the acetylation of various functionalized alcohols, phenols, thiols, amines, and α-tocopherol with acetic anhydride, providing good yields within a short reaction time. The catalytic activity of this ionic liquid was also demonstrated to be recyclable with minimal loss even after multiple runs (Khaligh, Mihankhah, Johan, & Juan, 2019).

Corrosion Inhibition

Research has been conducted on imidazole derivatives, including those structurally similar to 1-isobutylchromeno[3,4-d]imidazol-4(1H)-one, for their corrosion inhibition efficacy. For example, a study on new imidazole ionic liquids as eco-friendly corrosion inhibitors for mild steel in hydrochloric acid demonstrated their effectiveness. These inhibitors showed high inhibition efficiency, up to 96.7%, and their adsorption onto the mild steel surface was through physical and chemical bonds, as confirmed by experimental and theoretical approaches (Hajjaji et al., 2021).

Pharmaceutical Applications

While the specific compound 1-isobutylchromeno[3,4-d]imidazol-4(1H)-one has not been directly linked to pharmaceutical applications in the provided papers, related imidazole derivatives have shown significant potential in this field. For instance, a study on imidazole derivatives revealed their anticancer potential by inducing apoptosis and cellular senescence. These compounds were synthesized and evaluated for anti-cancer potential against various cancer cell types, highlighting their relevance in drug discovery (Sharma et al., 2014).

properties

IUPAC Name

1-(2-methylpropyl)chromeno[3,4-d]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9(2)7-16-8-15-12-13(16)10-5-3-4-6-11(10)18-14(12)17/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFJUODAFLMRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isobutylchromeno[3,4-d]imidazol-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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